molecular formula C21H25N3 B11968136 (2-Methyl-3-phenyl-allylidene)-(4-p-tolyl-piperazin-1-yl)-amine

(2-Methyl-3-phenyl-allylidene)-(4-p-tolyl-piperazin-1-yl)-amine

Katalognummer: B11968136
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: RHRBXTOQVQIRPX-PNLNHYMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 2-methyl-3-phenyl-2-propenylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethylene glycol under acidic conditions.

    Substitution with 4-Methylphenyl Group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methylphenyl group.

    Introduction of the 2-Methyl-3-Phenyl-2-Propenylidene Group: The final step involves the reaction of the substituted piperazine with 2-methyl-3-phenyl-2-propenal under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-methylphenyl)-1-piperazinamine: Lacks the 2-methyl-3-phenyl-2-propenylidene group.

    N-[(E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine: Lacks the 4-methylphenyl group.

Uniqueness

4-(4-methylphenyl)-N-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1-piperazinamine is unique due to the presence of both the 4-methylphenyl and 2-methyl-3-phenyl-2-propenylidene groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C21H25N3

Molekulargewicht

319.4 g/mol

IUPAC-Name

(E,E)-2-methyl-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C21H25N3/c1-18-8-10-21(11-9-18)23-12-14-24(15-13-23)22-17-19(2)16-20-6-4-3-5-7-20/h3-11,16-17H,12-15H2,1-2H3/b19-16+,22-17+

InChI-Schlüssel

RHRBXTOQVQIRPX-PNLNHYMSSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C(=C/C3=CC=CC=C3)/C

Kanonische SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC(=CC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.